N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide
Description
“N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide” is a synthetic small molecule characterized by a 2,3-dihydro-1H-indene core substituted with a carboxamide group at position 3. The compound features a unique 1-cyanocyclobutyl moiety linked via a methylamino-oxoethyl spacer, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(18(12-19)8-3-9-18)16(22)11-20-17(23)15-7-6-13-4-2-5-14(13)10-15/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZIKWEYXBXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=CC2=C(CCC2)C=C1)C3(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₄O
- Molecular Weight : 246.28 g/mol
- CAS Number : 915087-26-2
The compound features a unique structure that includes a cyanocyclobutyl moiety, which is believed to contribute to its biological activity. The presence of the carboxamide group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may interact with receptors involved in:
- Neurotransmitter Regulation : The compound shows potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression.
- Cell Proliferation : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
Biological Activity Data
Case Studies
-
Neuropharmacological Study :
A study investigated the effects of this compound on anxiety-related behaviors in rodent models. The results indicated significant anxiolytic effects at specific dosages, suggesting its potential as a therapeutic agent for anxiety disorders. -
Cancer Research :
In vitro studies conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of key oncogenes and upregulation of tumor suppressor genes. -
Inflammatory Response :
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokines in macrophage cultures, highlighting its potential for treating inflammatory diseases.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways. The indene moiety is of particular interest due to its potential to modulate biological targets involved in cancer progression.
- Neuropharmacological Effects : The presence of the cyanocyclobutyl group may enhance the compound's ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety.
- Anti-inflammatory Activity : Research indicates that derivatives of similar compounds can exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Synthesis and Mechanism of Action
The synthesis of N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Indene Core : Starting materials are reacted under controlled conditions to form the indene structure.
- Introduction of Functional Groups : The cyanocyclobutyl and methylamino groups are introduced through nucleophilic substitution reactions.
- Final Coupling : The formation of the carboxamide linkage is achieved through amide bond formation.
Case Studies and Research Findings
Several studies have investigated the potential applications of this compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry explored various derivatives of indene compounds, demonstrating significant cytotoxic effects against several cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells). The study highlighted the importance of structural modifications for enhancing biological activity.
- Neuropharmacological Research : Another investigation focused on the neuroprotective effects of similar compounds in animal models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The compound shares structural motifs with several spirocyclic and indene-based derivatives reported in the literature. Key analogues include:
Key Structural and Functional Differences
Core Modifications: The target compound’s 1-cyanocyclobutyl group distinguishes it from fluorobenzyl (B10, B12) or trifluoropropyl (SML3024) substituents. This moiety may enhance metabolic stability by reducing oxidative metabolism compared to fluorinated analogs . Unlike LY186641’s sulfonamide group, the target compound’s carboxamide linkage could alter target binding affinity and solubility .
Fluorinated derivatives (e.g., B12, SML3024) show improved solubility and bioavailability compared to non-fluorinated spirocyclic compounds .
Metabolic Pathways: Compounds with methylamino-oxoethyl spacers (e.g., B10, B12) are prone to hydrolysis or N-demethylation, as seen in metabolites like DX-CA-[S2200] (). The target compound’s cyanocyclobutyl group may resist such degradation . LY186641’s hydroxy/keto metabolites accumulate in plasma, suggesting prolonged activity but increased toxicity risk .
Research Findings and Implications
- Spirocyclic Derivatives: B10-B12 and SML3024 demonstrate that spirocyclic architectures (e.g., oxazolidinone, imidazolidine) enhance target selectivity, likely due to conformational rigidity .
- Metabolic Stability: The cyanocyclobutyl group in the target compound may offer superior stability compared to fluorinated or sulfonamide-containing analogs, though in vivo validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
